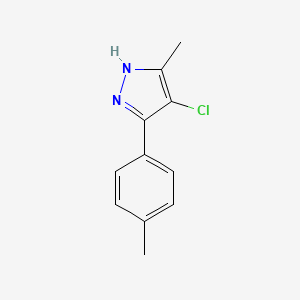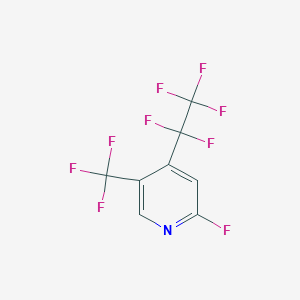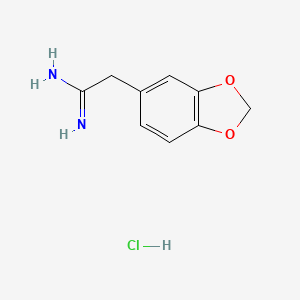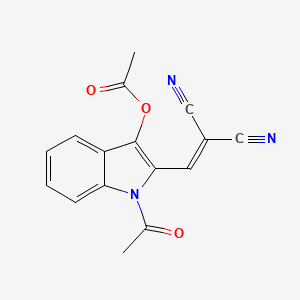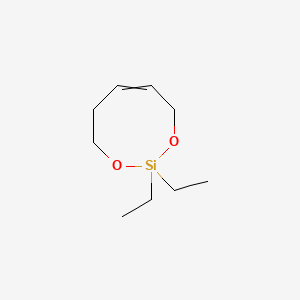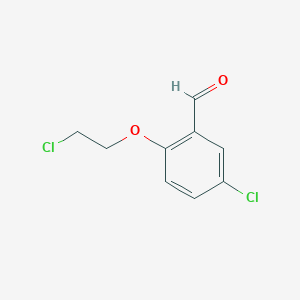
methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate is a complex organic compound with a unique structure. It belongs to the class of decahydronaphthalene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Cyclization: Formation of the decahydronaphthalene core through cyclization reactions.
Functional Group Introduction: Introduction of functional groups such as hydroxyl, methyl, and carboxylate groups through various organic reactions.
Esterification: Conversion of carboxylic acid to methyl ester using reagents like methanol and acid catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving the replacement of functional groups with other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (polar or non-polar).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-decahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Labdane Derivatives: Compounds with similar decahydronaphthalene core structures.
Iridoid Monoterpenoids: Compounds with similar cyclopentane ring fused to a six-membered oxygen heterocycle.
Eigenschaften
Molekularformel |
C13H20O4 |
|---|---|
Molekulargewicht |
240.29 g/mol |
IUPAC-Name |
methyl (1S,4aS,8aS)-8a-hydroxy-4a-methyl-5-oxo-2,3,4,6,7,8-hexahydro-1H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C13H20O4/c1-12-7-3-5-9(11(15)17-2)13(12,16)8-4-6-10(12)14/h9,16H,3-8H2,1-2H3/t9-,12-,13+/m1/s1 |
InChI-Schlüssel |
XSBTVPHJABUAKG-WQAKAFBOSA-N |
Isomerische SMILES |
C[C@]12CCC[C@@H]([C@]1(CCCC2=O)O)C(=O)OC |
Kanonische SMILES |
CC12CCCC(C1(CCCC2=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-3-Amino-1-methyl-3,4-dihydropyrido[3,4-b][1,4]oxazepin-2(1H)-one hydrochloride](/img/structure/B11758440.png)
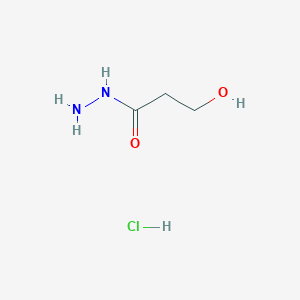

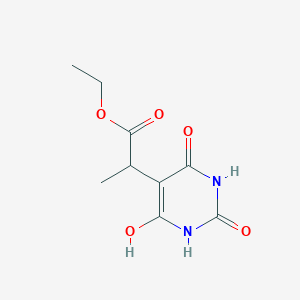
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11758467.png)
